4'-Hydroxy-6,8-dimethylflavone
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Overview
Description
4’-Hydroxy-6,8-dimethylflavone is a flavonoid compound with the molecular formula C17H14O3. It is a derivative of flavone, characterized by the presence of hydroxyl and methyl groups at specific positions on the flavone skeleton. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-6,8-dimethylflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the oxidative cyclization of 2’-hydroxychalcones under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and an oxidizing agent like iodine or bromine.
Industrial Production Methods
Industrial production of 4’-Hydroxy-6,8-dimethylflavone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-6,8-dimethylflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions such as cancer and cardiovascular diseases.
Industry: Used in the development of natural dyes and pigments.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-6,8-dimethylflavone involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-7,4’-dimethoxy-6,8-dimethylflavone
- 4’,5,7-Trihydroxy-6,8-dimethylflavone
- 4’,5-Dihydroxy-7-methoxy-6,8-dimethylflavone
Uniqueness
4’-Hydroxy-6,8-dimethylflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxyl and methyl groups at specific positions enhances its antioxidant and enzyme inhibitory properties compared to other similar flavonoids.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-7-11(2)17-14(8-10)15(19)9-16(20-17)12-3-5-13(18)6-4-12/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKORUIULNKNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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